molecular formula C14H15NO3 B14504750 N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide CAS No. 62804-63-1

N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide

Cat. No.: B14504750
CAS No.: 62804-63-1
M. Wt: 245.27 g/mol
InChI Key: FPOIASSOCOXLPR-UHFFFAOYSA-N
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Description

N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide moiety attached to a dihydrofuran ring, which is substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide typically involves the reaction of 5-ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzamides, sulfonylbenzamides, etc.

Scientific Research Applications

N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The dihydrofuran ring and benzamide moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide
  • N-(5-Ethyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide
  • N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)acetamide

Uniqueness

N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide is unique due to the specific substitution pattern on the dihydrofuran ring, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the oxo group, distinguishes it from other similar compounds and contributes to its distinct properties.

Properties

CAS No.

62804-63-1

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-(2-ethyl-3-methyl-5-oxo-2H-furan-4-yl)benzamide

InChI

InChI=1S/C14H15NO3/c1-3-11-9(2)12(14(17)18-11)15-13(16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,15,16)

InChI Key

FPOIASSOCOXLPR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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